
1-(4-Methylpiperazin-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylpiperazin-1-yl)butan-1-one is an organic compound with the molecular formula C₉H₁₈N₂O and a molecular weight of 170.252 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a butanone group, making it a versatile molecule in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Methylpiperazin-1-yl)butan-1-one can be synthesized through the reaction of N-methylpiperazine with butyryl chloride . The reaction typically involves the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion.
Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methylpiperazin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazines.
Applications De Recherche Scientifique
1-(4-Methylpiperazin-1-yl)butan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.
Mécanisme D'action
The mechanism of action of 1-(4-Methylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The piperazine ring allows for strong binding interactions, while the butanone group can participate in hydrogen bonding and other non-covalent interactions, enhancing its efficacy .
Comparaison Avec Des Composés Similaires
1-(4-Methylpiperazin-1-yl)propan-1-one: Similar structure but with a shorter carbon chain.
1-(4-Methylpiperazin-1-yl)pentan-1-one: Similar structure but with a longer carbon chain.
1-(4-Methylpiperazin-1-yl)hexan-1-one: Similar structure but with an even longer carbon chain.
Uniqueness: 1-(4-Methylpiperazin-1-yl)butan-1-one is unique due to its balanced carbon chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its solubility and reactivity, making it a preferred choice in various applications .
Propriétés
Numéro CAS |
10001-51-1 |
|---|---|
Formule moléculaire |
C9H18N2O |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
1-(4-methylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C9H18N2O/c1-3-4-9(12)11-7-5-10(2)6-8-11/h3-8H2,1-2H3 |
Clé InChI |
KZGIXRKCQDHVIX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C |
SMILES canonique |
CCCC(=O)N1CCN(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



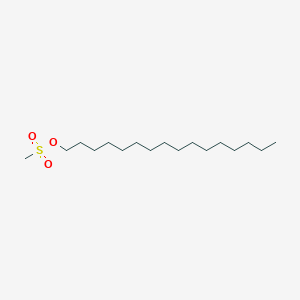
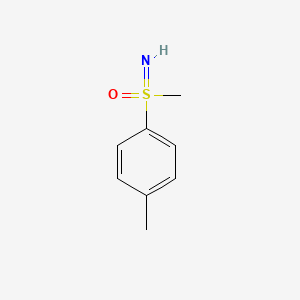
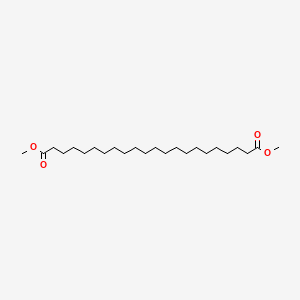
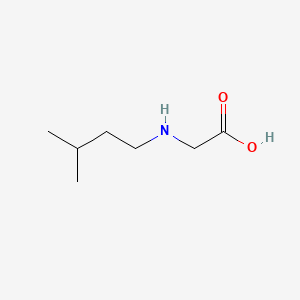
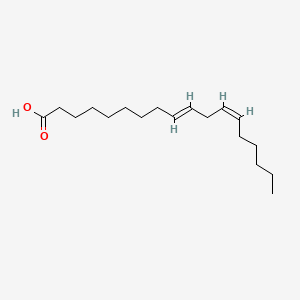



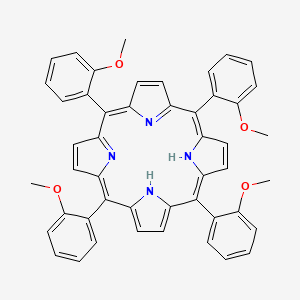
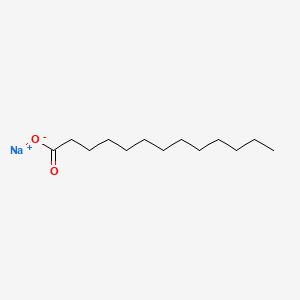

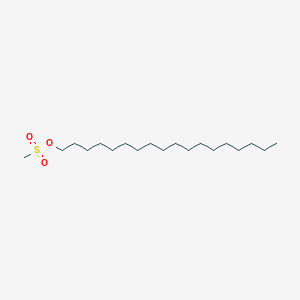
![2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044296.png)
